4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione
Overview
Description
4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione is an organic compound characterized by the presence of trifluoromethyl and bromophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione typically involves the Claisen condensation reaction. This reaction is carried out between 2-bromobenzaldehyde and ethyl trifluoroacetate in the presence of a strong base such as sodium ethoxide. The reaction conditions include refluxing the mixture in an appropriate solvent like ethanol for several hours to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis techniques. This method offers advantages such as enhanced safety, better control over reaction parameters, and higher purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a catalyst or under basic conditions
Major Products:
Oxidation: Formation of trifluoromethyl-substituted carboxylic acids.
Reduction: Formation of trifluoromethyl-substituted alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation .
Mechanism of Action
The mechanism by which 4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione exerts its effects involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, often through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione
- 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
- 4,4,4-Trifluoro-1-(2-chlorophenyl)-1,3-butanedione
Comparison: Compared to its analogs, 4,4,4-Trifluoro-1-(2-bromophenyl)-1,3-butanedione is unique due to the presence of the bromine atom, which can participate in additional chemical reactions, such as nucleophilic substitution.
Properties
IUPAC Name |
1-(2-bromophenyl)-4,4,4-trifluorobutane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF3O2/c11-7-4-2-1-3-6(7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHPFCXEXBKPLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655693 | |
Record name | 1-(2-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23975-63-5 | |
Record name | 1-(2-Bromophenyl)-4,4,4-trifluoro-1,3-butanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23975-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromophenyl)-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655693 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 23975-63-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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